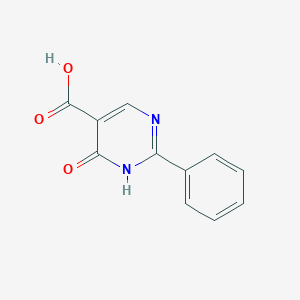

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBIMYTRIMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211815 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-26-9 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

β-Ketoester and Amidine Condensation

The classical approach to pyrimidine synthesis involves the reaction of β-ketoesters with amidines or thiourea. For example, ethyl benzoylacetate (a β-ketoester with a phenyl group) reacts with thiourea in acidic conditions to form 2-phenylpyrimidin-4-ol. Introducing a cyano group at position 5 requires the inclusion of ethyl cyanoacetate in the reaction mixture, which participates in the cyclization process. This method, while reliable, often results in moderate yields (50–65%) due to competing side reactions.

Ternary Condensation of Aldehydes, Thiourea, and Cyanoacetates

A more efficient route involves the one-pot condensation of aldehydes, thiourea, and ethyl cyanoacetate. For instance, benzaldehyde reacts with thiourea and ethyl cyanoacetate in ethanol under reflux to yield 2-phenyl-4-hydroxy-5-cyanopyrimidine. This method, reported by J-stage researchers, achieves yields exceeding 70% by optimizing solvent polarity and reaction temperature. The nitrile group at position 5 is subsequently hydrolyzed to a carboxylic acid using concentrated sulfuric acid (80% v/v) at 100°C, completing the synthesis.

Modern Synthetic Approaches

Regioselective Coupling Reactions

Recent advances exploit palladium-catalyzed cross-coupling to introduce aryl groups at specific pyrimidine positions. For example, Suzuki-Miyaura coupling of 4-hydroxy-5-cyanopyrimidine with phenylboronic acid enables the direct introduction of a phenyl group at position 2. This method, though less common in the reviewed literature, offers superior regiocontrol compared to classical condensation.

Solvent-Dependent Cyclization

The choice of solvent profoundly impacts cyclization efficiency. A patent by Taylor et al. describes the use of tetrahydrofuran (THF) with lithium tert-butoxide to facilitate the coupling of 3-amino-2-unsaturated carboxylates with acid chlorides, yielding pyrimidine intermediates with tailored substituents. For instance, methyl 3-amino-2-pentenoate reacts with benzoyl chloride in anhydrous THF at −78°C to form a ketal intermediate, which is subsequently hydrolyzed to the target compound.

Hydrolysis of Cyano-Substituted Intermediates

Acid-Catalyzed Hydrolysis

The conversion of the 5-cyano group to a carboxylic acid is a critical step. In a representative procedure, 2-phenyl-4-hydroxy-5-cyanopyrimidine is treated with 80% sulfuric acid under reflux for 6–8 hours, achieving near-quantitative conversion to the carboxylic acid derivative. This method, while effective, requires careful temperature control to avoid decarboxylation.

Base-Mediated Hydrolysis

Alternative protocols employ alkaline conditions, such as aqueous sodium hydroxide (10% w/v) at 80°C, though these are less common due to competing ring-opening reactions. The journal article by J-stage highlights that acid-mediated hydrolysis preserves the pyrimidine ring’s integrity, making it the preferred method.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Key Synthetic Methods

Table 2: Hydrolysis Conditions and Outcomes

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-oxo-2-phenylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-hydroxy-2-phenylpyrimidine-5-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid and analogous compounds:

Functional Group Impact on Reactivity and Bioactivity

- Acidity: The hydroxyl group at position 4 in the target compound increases acidity compared to methyl (e.g., C₁₂H₁₀N₂O₂ in ) or amino (e.g., C₅H₅N₃O₂S in ) substituents. This property may enhance metal chelation or ionic interactions in biological systems.

- Antimicrobial Activity: Dihydro derivatives with hydroxyimino groups (e.g., 2e in ) exhibit broad-spectrum antimicrobial activity, attributed to the =NOH moiety’s electrophilicity. In contrast, the target compound’s bioactivity remains underexplored.

- Synthetic Utility : The target compound’s ethyl ester (CAS 55613-22-4) is a key intermediate for amidation or hydrolysis reactions , whereas 4-methyl-2-phenyl analogs (e.g., C₁₂H₁₀N₂O₂ in ) are used in coordination chemistry due to their neutral pH stability.

Biologische Aktivität

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a hydroxyl group and a carboxylic acid, contributes to its diverse pharmacological properties. This article provides an in-depth review of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : Approximately 216.196 g/mol

- Structure : The compound features a pyrimidine ring substituted with a hydroxyl group at position 4 and a phenyl group at position 2.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, modulating their activity. For example, it may interact with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. It has shown promising results in cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

-

Antimicrobial Evaluation :

A study investigated the efficacy of various derivatives of pyrimidine compounds, including this compound, against Burkholderia pseudomallei. The results indicated that compounds with hydroxyl and carboxylic acid groups significantly enhanced binding to the enzyme IspF, leading to notable antibacterial activity . -

Cancer Cell Studies :

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of caspase activation, suggesting induction of apoptosis. The compound exhibited superior growth inhibition compared to traditional chemotherapeutic agents, highlighting its potential as a novel anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid derivatives?

Methodological Answer: A widely used method involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This protocol yields oxime derivatives (e.g., 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl-4-phenylpyrimidine-5-carboxylic acid) with excellent yields (85–92%), short reaction times (2–3 hours), and minimal side reactions . Key advantages include operational simplicity and ease of product isolation, making it suitable for scalable synthesis.

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups such as hydroxyl (-OH, ~3200–3500 cm⁻¹), carbonyl (C=O, ~1650–1750 cm⁻¹), and aromatic C-H stretches.

- ¹H NMR : Confirms substituent positions and hydrogen environments. For example, aromatic protons on the phenyl ring appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight and structural integrity .

Q. What in vitro assays evaluate the antimicrobial activity of these derivatives?

Methodological Answer:

- Agar Diffusion Assay : Measures zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).

- Broth Microdilution : Determines minimum inhibitory concentration (MIC) values. Studies report MIC ranges of 12.5–50 µg/mL for bacterial strains and 6.25–25 µg/mL for fungal strains, indicating moderate to significant activity .

Q. What structural features influence the reactivity of this compound in chemical modifications?

Methodological Answer:

- Hydroxyl Group (C4) : Participates in hydrogen bonding and tautomerization, affecting solubility and nucleophilic substitution reactions.

- Phenyl Ring (C2) : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) enhance electrophilic aromatic substitution, while electron-donating groups (e.g., -OCH₃) stabilize resonance structures .

- Carboxylic Acid (C5) : Enables salt formation or esterification for improved bioavailability .

Q. How do phenyl ring substituents affect solubility and crystallinity?

Methodological Answer:

- Hydrophilic Substituents (e.g., -OH, -COOH): Increase aqueous solubility via hydrogen bonding but may reduce crystallinity.

- Halogen Substituents (e.g., -Cl, -CF₃): Enhance lipophilicity and crystallinity due to stronger van der Waals interactions. For example, trifluoromethyl (-CF₃) derivatives exhibit higher melting points (~287–294°C) .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across studies be resolved?

Methodological Answer:

- Comparative Meta-Analysis : Standardize protocols (e.g., identical bacterial strains, inoculum size) and normalize MIC values using reference compounds.

- Structural-Activity Correlation : Use statistical tools (e.g., QSAR models) to identify substituents with consistent activity trends. For example, methyl groups at C6 enhance antifungal activity, while bulkier groups reduce it .

Q. What computational methods predict the bioactivity of novel analogs?

Methodological Answer:

- Molecular Docking : Simulates binding to target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies show that electron-deficient pyrimidine rings exhibit stronger binding to enzyme active sites .

Q. What strategies optimize enantioselective synthesis for calcium channel blockers?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclocondensation reactions.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers. For example, the (R)-enantiomer of dihydropyrimidine derivatives shows 10-fold higher vasorelaxant activity than the (S)-form .

Q. How do C2/C4 modifications affect binding affinity to biological targets?

Methodological Answer:

- C2 Sulfur Substitution : Enhances binding to calcium channels via hydrophobic interactions (e.g., Ki = 0.8 nM for 2-thio derivatives vs. 5.2 nM for oxo analogs) .

- C4 Aryl Groups : Bulky substituents (e.g., biphenyl) improve selectivity for 5-lipoxygenase inhibition (IC₅₀ = 0.3 µM) by occupying hydrophobic pockets .

Q. What experimental approaches validate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure Vmax and Km shifts to identify competitive/non-competitive inhibition. For 5-lipoxygenase, pre-incubation with derivatives reduces LTB₄ production by 80% at 10 µM .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm direct interaction with catalytic domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.